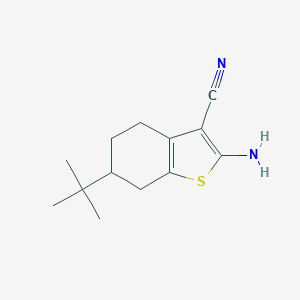
Purine, 6-((2,4-dinitrophenyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 6-((2,4-dinitrophenyl)thio)- (DPPT) is a purine derivative that is widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DPPT has been used in a variety of biochemical and physiological studies due to its ability to modulate intracellular signaling pathways.
Wirkmechanismus
Purine, 6-((2,4-dinitrophenyl)thio)- exerts its effects by inhibiting PDE activity, which in turn leads to an increase in intracellular cyclic nucleotide levels. This increase in cyclic nucleotides can activate downstream signaling pathways, leading to a variety of physiological effects. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to directly interact with certain proteins, such as calmodulin, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the promotion of cellular differentiation. It has been shown to inhibit smooth muscle contraction and platelet aggregation, and may have potential therapeutic applications in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Purine, 6-((2,4-dinitrophenyl)thio)- in lab experiments is its ability to specifically modulate PDE activity, allowing for the investigation of cyclic nucleotide signaling pathways. However, Purine, 6-((2,4-dinitrophenyl)thio)- can also have off-target effects on other proteins, which may complicate data interpretation. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Purine, 6-((2,4-dinitrophenyl)thio)-. One area of interest is the development of more specific PDE inhibitors that can target individual PDE isoforms. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- may have potential therapeutic applications in the treatment of cardiovascular diseases, and further studies are needed to investigate its efficacy and safety in vivo. Finally, Purine, 6-((2,4-dinitrophenyl)thio)- may also be useful as a tool for investigating the role of cyclic nucleotides in various physiological processes, such as cell differentiation and apoptosis.
Synthesemethoden
Purine, 6-((2,4-dinitrophenyl)thio)- can be synthesized through a multi-step process involving the reaction of 6-mercaptopurine with 2,4-dinitrofluorobenzene, followed by the conversion of the resulting intermediate to Purine, 6-((2,4-dinitrophenyl)thio)- using sodium hydrosulfide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Purine, 6-((2,4-dinitrophenyl)thio)- has been used in a variety of scientific research applications, including the study of intracellular signaling pathways, gene expression, and cellular differentiation. It has been shown to modulate the activity of PDEs, which play a critical role in regulating cyclic nucleotide signaling pathways. Purine, 6-((2,4-dinitrophenyl)thio)- has also been used to investigate the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation and platelet aggregation.
Eigenschaften
CAS-Nummer |
64567-56-2 |
|---|---|
Produktname |
Purine, 6-((2,4-dinitrophenyl)thio)- |
Molekularformel |
C11H6N6O4S |
Molekulargewicht |
318.27 g/mol |
IUPAC-Name |
6-(2,4-dinitrophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6N6O4S/c18-16(19)6-1-2-8(7(3-6)17(20)21)22-11-9-10(13-4-12-9)14-5-15-11/h1-5H,(H,12,13,14,15) |
InChI-Schlüssel |
LMBQPUKTECHWGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Andere CAS-Nummern |
64567-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




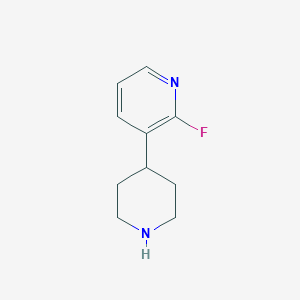
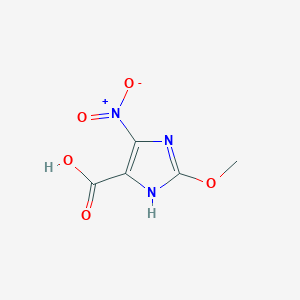
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)
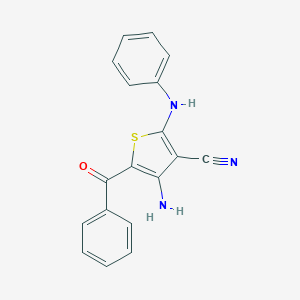

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
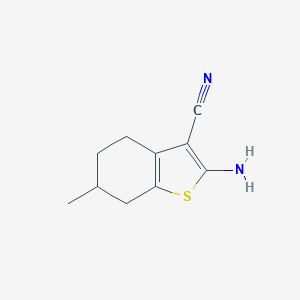
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
